molecular formula C12H15BrFNO2 B12867184 3-Amino-2-fluorobenzyl bromide, N-BOC protected

3-Amino-2-fluorobenzyl bromide, N-BOC protected

Cat. No.: B12867184
M. Wt: 304.15 g/mol
InChI Key: DIWBJGXTYLHCNA-UHFFFAOYSA-N
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Description

3-Amino-2-fluorobenzyl bromide, N-BOC protected is a fluorinated compound with a unique molecular structure. It is known for its high purity and versatility, making it valuable for advanced research and synthesis projects. The compound has a molecular weight of 304.16 g/mol and is identified by the CAS number 1936331-45-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-fluorobenzyl bromide, N-BOC protected undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction reactions can modify the functional groups on the benzyl ring .

Scientific Research Applications

3-Amino-2-fluorobenzyl bromide, N-BOC protected has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-fluorobenzyl bromide, N-BOC protected involves its ability to participate in various chemical reactions due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-fluorobenzyl bromide, N-BOC protected
  • 2-Amino-3-fluorobenzyl bromide, N-BOC protected

Uniqueness

3-Amino-2-fluorobenzyl bromide, N-BOC protected is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be suitable .

Properties

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.15 g/mol

IUPAC Name

tert-butyl N-[3-(bromomethyl)-2-fluorophenyl]carbamate

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-9-6-4-5-8(7-13)10(9)14/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

DIWBJGXTYLHCNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1F)CBr

Origin of Product

United States

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